molecular formula C17H12Cl2F3N5OS B2880795 N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea CAS No. 339096-85-4

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

Cat. No.: B2880795
CAS No.: 339096-85-4
M. Wt: 462.27
InChI Key: OCSDMNOTADPPOK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a useful research compound. Its molecular formula is C17H12Cl2F3N5OS and its molecular weight is 462.27. The purity is usually 95%.
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Biological Activity

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C17H13Cl2F3N6O
  • Molecular Weight : 445.23 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been explored through various studies, primarily focusing on its antibacterial and enzyme inhibitory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole ring have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study reported that specific derivatives showed:

  • Strong activity against :
    • Salmonella typhi
    • Bacillus subtilis

The IC50 values for these compounds were significantly lower than those of standard drugs, indicating higher potency .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has shown strong inhibitory effects against:

  • Urease : A critical enzyme for nitrogen metabolism in bacteria. Some derivatives demonstrated IC50 values as low as 1.13 µM, significantly outperforming the standard thiourea (IC50 = 21.25 µM) .

Additionally, acetylcholinesterase (AChE) inhibition studies indicated that certain derivatives could serve as effective AChE inhibitors, which is relevant for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and potential binding interactions with biological targets.
  • Trifluoromethyl Group : Contributes to increased metabolic stability and bioactivity.

Docking studies have suggested that the compound interacts favorably with various amino acid residues in target enzymes, enhancing its inhibitory effects .

Case Studies

  • Antibacterial Screening :
    • A series of synthesized compounds were tested against multiple bacterial strains using the agar disc-diffusion method. The most active derivatives showed significant inhibition zones compared to control groups .
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that several derivatives exhibited potent urease inhibition, making them candidates for further development as therapeutic agents against urease-related conditions .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N5OS/c1-27-13(26-15(28)25-11-4-2-10(18)3-5-11)8-24-16(27)29-14-12(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDMNOTADPPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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